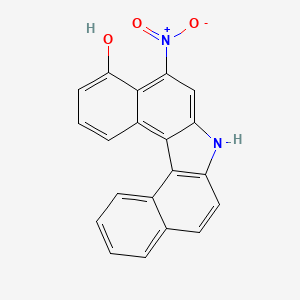
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure. It is a derivative of carbazole, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its potent mutagenic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves several steps. One common method is the regioselective dilithiation of carbazole derivatives. This process uses n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring . The reaction is followed by electrophilic trapping to introduce the hydroxy and nitro groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques like selective crystallization and high-temperature distillation can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its mutagenic and carcinogenic effects on cells.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The compound exerts its effects primarily through interaction with DNA. It forms DNA adducts, leading to mutations and potentially carcinogenesis . The cytochrome P450 family of enzymes plays a crucial role in its metabolism, converting it into reactive intermediates that can bind to DNA .
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, less toxic but with similar aromatic properties.
7H-Dibenzo(c,g)carbazole: Another derivative with potent carcinogenic properties.
3,4,5,6-Dibenzocarbazole: Similar structure but different functional groups.
Uniqueness
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is unique due to its specific functional groups (hydroxy and nitro) that confer distinct chemical reactivity and biological activity. Its potent mutagenic and carcinogenic properties make it a compound of interest in toxicological studies .
特性
CAS番号 |
188970-83-4 |
|---|---|
分子式 |
C20H12N2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-17-7-3-6-13-19-15(10-16(20(13)17)22(24)25)21-14-9-8-11-4-1-2-5-12(11)18(14)19/h1-10,21,23H |
InChIキー |
QOPYNJDQUZIOEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC=C(C5=C(C=C4N3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


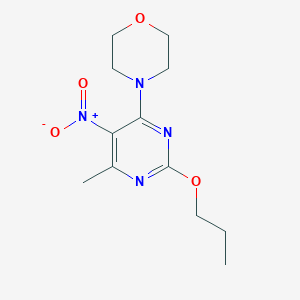
oxophosphanium](/img/structure/B14257939.png)
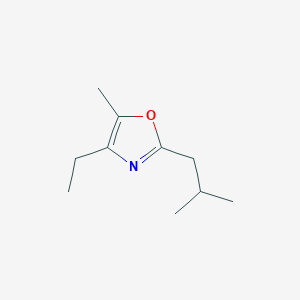

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
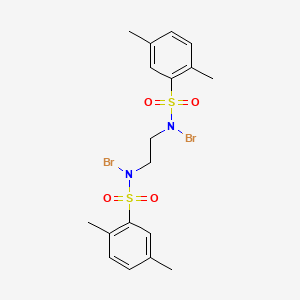
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
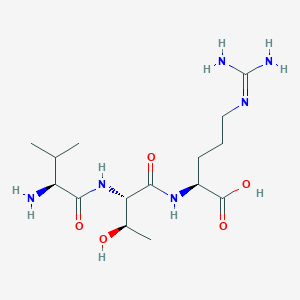

![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
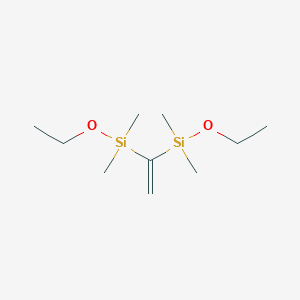
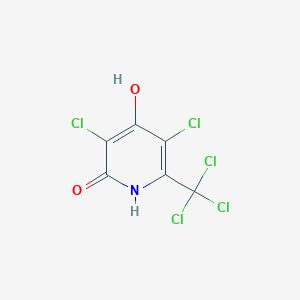
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
